N-Palmitoylglycine
Overview
Description
N-Palmitoylglycine is an endogenous lipid that exhibits biological activities such as modulating calcium influx and nitric oxide production in sensory neurons. It is synthesized through the conjugation of palmitic acid with glycine, and its production is upregulated in certain enzymatic knockout conditions, suggesting an enzymatic pathway for its regulation (Rimmerman et al., 2008).
Synthesis Analysis
N-Palmitoylglycine can be synthesized from palmitoyl chloride and glycine, with conditions optimized for yield. The synthesis process has been analyzed in detail, providing a pathway for the synthesis of sodium palmityl glycine with a high yield under specific conditions (Wang Jun, 2006).
Molecular Structure Analysis
The molecular structure of N-Palmitoylglycine and related N-Acylglycines has been characterized, showing that these molecules are organized in a bilayer fashion with head-to-head and tail-to-tail arrangements. This structural arrangement suggests a role in cellular signaling and communication pathways (Reddy et al., 2014).
Chemical Reactions and Properties
N-Palmitoylglycine participates in various biological reactions, including inhibiting heat-evoked firing of nociceptive neurons and inducing calcium influx in dorsal root ganglion cells. These activities are dependent on strict structural requirements and the presence of extracellular calcium (Rimmerman et al., 2008).
Physical Properties Analysis
The physical properties of N-Palmitoylglycine and similar compounds have been analyzed, showing a dependence of transition enthalpies and entropies on acyl chain length, which suggests polymorphism in the solid state. This polymorphism has implications for the compound's biological functions and interactions within cellular membranes (Reddy et al., 2014).
Chemical Properties Analysis
The chemical properties of N-Palmitoylglycine, such as its role in modulating biochemical pathways, are highlighted by its ability to inhibit nociceptive neuron firing and induce calcium influx, suggesting a role in pain perception and inflammation. These effects are mediated through specific receptor interactions and are influenced by the structural properties of N-Palmitoylglycine (Rimmerman et al., 2008).
Scientific Research Applications
Activation of GPR132
- Scientific Field : Biochemistry
- Application Summary : N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 .
- Methods of Application : The study identified N-acylamides, particularly N-acylglycines, as lipid activators of GPR132 .
- Results : The study found that physiological concentrations of N-acylglycines in tissue are sufficient to activate GPR132 .
Skin Permeation Enhancement
- Scientific Field : Pharmaceutics
- Application Summary : N-Palmitoylglycine-Histidine (Pal-GH) is used as a gelator to enhance the skin permeation of drugs .
- Methods of Application : Pal-GH is applied topically in a spray gel formulation .
- Results : The study found that Pal-GH effectively delivered ivermectin, a lipophilic drug, to skin tissue. A much higher skin concentration was confirmed than with the administration of a conventional oral formulation .
Modulation of GPR18
- Scientific Field : Molecular Pharmacology
- Application Summary : N-Palmitoylglycine is an endogenous arachidonoyl amide that activates the orphan G protein-coupled receptor (GPCR) GPR18 .
- Methods of Application : The study used pertussis toxin (PTX)-sensitive manner to activate GPR18 .
- Results : The activation of GPR18 by N-Palmitoylglycine produced antinociceptive and anti-inflammatory effects .
Modulator of Calcium Influx and Nitric Oxide Production
- Scientific Field : Molecular Pharmacology
- Application Summary : N-Palmitoylglycine acts as a modulator of calcium influx and nitric oxide production in sensory neurons .
- Methods of Application : The study used nano-high-performance liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry to identify N-Palmitoylglycine .
- Results : The study found that N-Palmitoylglycine potently inhibited heat-evoked firing of nociceptive neurons in rat dorsal horn . It also induced transient calcium influx in native adult dorsal root ganglion (DRG) cells and a DRG-like cell line (F-11) .
Skin Permeation of Metronidazole
- Scientific Field : Pharmaceutics
- Application Summary : N-Palmitoylglycine-Histidine (Pal-GH) is used in a gel formulation to enhance the skin permeation of metronidazole (MTZ), a hydrophilic drug .
- Methods of Application : Pal-GH is applied topically in a gel formulation. The study also evaluated the combined effect of chemical penetration enhancers (CPEs), such as isopropyl myristate (IPM), propylene glycol (PG), ethanol, diethylene glycol monoethyl ether, and dimethyl sulfoxide (DMSO), on skin permeation .
- Results : The study found that a 5% Pal-GH gel containing 1% MTZ exhibited a 2.7-fold higher MTZ permeation through excised hairless rat skin than its solution . Furthermore, F5 PG-MTZ and F5 IPM-MTZ further increased the skin permeation of MTZ when compared to F5 MTZ .
Synthesis of CuO@SiO2 Core–Shell Nanoparticles
- Scientific Field : Nanotechnology
- Application Summary : N-Palmitoylglycine is used in the synthesis of CuO@SiO2 core–shell nanoparticles .
- Methods of Application : The study used 2-pyridylmethyl-N-palmitoylglycine (PyN16G) micelles as a template for the synthesis .
- Results : The study successfully synthesized CuO@SiO2 core–shell nanoparticles using N-Palmitoylglycine .
properties
IUPAC Name |
2-(hexadecanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTFEOAKFFQCCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179163 | |
Record name | N-Palmitoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Palmitoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Palmitoylglycine | |
CAS RN |
2441-41-0, 158305-64-7 | |
Record name | N-Palmitoylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2441-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Palmitoylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-hexadecanoylglycine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03440 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Palmitoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Palmitoylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALMITOYL GLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6V3RIU5KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Palmitoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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